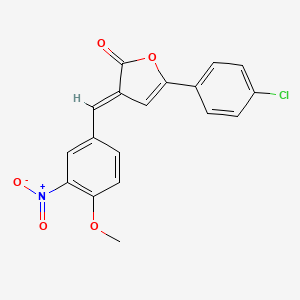
5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of furanone derivatives and has been shown to have neuroprotective effects in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. This compound has been shown to activate the Nrf2-ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the brain. It also modulates the expression of various genes involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone is its potential therapeutic properties in various neurological disorders. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the optimization of the pharmacokinetics of this compound to improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders.
Méthodes De Synthèse
5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone is synthesized through a multistep process that involves the condensation of 4-chlorobenzaldehyde with 4-methoxy-3-nitrobenzaldehyde in the presence of a base. The resulting intermediate is then cyclized to form the furanone ring using an acid catalyst. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. This compound has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage in preclinical studies.
Propriétés
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c1-24-16-7-2-11(9-15(16)20(22)23)8-13-10-17(25-18(13)21)12-3-5-14(19)6-4-12/h2-10H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMMFNYTJZSSRN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6031483.png)
![ethyl 4-({2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl}amino)benzoate](/img/structure/B6031498.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxybenzamide](/img/structure/B6031503.png)

![1-[3-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6031527.png)
![2-[(benzylideneamino)oxy]-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B6031553.png)
![1-(4-methoxyphenyl)-4-{1-[(1-phenylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031558.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6031567.png)


![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
![6-[({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B6031594.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)